N-(2-methoxyphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

描述

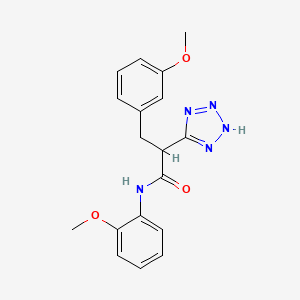

Structure and Key Features The compound features a propanamide backbone substituted at the second carbon with a 2H-tetrazol-5-yl group and at the third carbon with a 3-methoxyphenyl moiety. The N-terminus is linked to a 2-methoxyphenyl group. The dual methoxy groups on the aromatic rings contribute to electronic and steric properties, influencing solubility and receptor interactions .

Molecular Formula: C₁₉H₂₀N₅O₃

Molecular Weight: 366.40 g/mol

属性

IUPAC Name |

N-(2-methoxyphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3/c1-25-13-7-5-6-12(10-13)11-14(17-20-22-23-21-17)18(24)19-15-8-3-4-9-16(15)26-2/h3-10,14H,11H2,1-2H3,(H,19,24)(H,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFRFCWDLJMRNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-methoxyphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, a compound featuring a tetrazole moiety, has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on various research findings.

Synthesis and Structural Characteristics

The compound was synthesized through a coupling reaction between sodium tetrazolate and dibromobutane, yielding several regioisomers, with the target compound being the major product. The synthesis involved refluxing these reactants in acetonitrile, followed by purification through column chromatography .

Structural Insights

The molecular formula of the compound is C20H22N8O2. X-ray crystallography revealed that it crystallizes in the monoclinic space group P21/c. The structure consists of two identical phenyl tetrazole fragments linked by a butylene group. Notably, the dihedral angles between the phenyl groups and adjacent tetrazolyl rings are 5.32° and 15.37°, indicating a degree of planarity that may influence its biological activity .

Anticancer Properties

Research indicates that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, derivatives of tetrazole have shown cytotoxic effects against various cancer cell lines, including Jurkat and A-431 cells. The structure-activity relationship (SAR) studies suggest that specific substitutions on the phenyl rings enhance cytotoxicity .

Table 1: Cytotoxicity of Tetrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 1 | Jurkat | 23.30 ± 0.35 | |

| Compound 2 | A-431 | <1000 | |

| This compound | TBD | TBD |

The presence of methoxy groups on the phenyl rings appears to play a crucial role in enhancing the anticancer activity by facilitating hydrophobic interactions with target proteins .

The proposed mechanism for the anticancer activity involves interaction with Bcl-2 protein, where molecular dynamics simulations have indicated that hydrophobic contacts are predominant, with fewer hydrogen bonding interactions observed . This suggests that the compound may induce apoptosis in cancer cells through disruption of anti-apoptotic pathways.

Other Biological Activities

In addition to anticancer effects, compounds with similar structures have been studied for their antibacterial properties. The presence of electron-withdrawing groups on phenyl rings has been linked to increased antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial Activity of Related Compounds

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on Aromatic Rings

Table 1: Substituent Modifications and Molecular Properties

Key Observations :

Relevance to Target Compound :

Physicochemical and Spectral Properties

Table 3: Spectral and Physical Data

Analysis :

Challenges :

- Regioselectivity in tetrazole synthesis (1H- vs. 2H-tautomers).

- Purification of hydrophobic analogs (e.g., ethyl/methyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。